molecular formula C13H26N2O2 B8076888 Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate

Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate

Cat. No.: B8076888
M. Wt: 242.36 g/mol
InChI Key: AEJUKOHGKAAZHP-GXDHUFHOSA-N
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Description

Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group and a 2,2-dimethylhexan-3-ylidene substituent. Hydrazinecarboxylates are widely utilized in organic synthesis, particularly as intermediates in pharmaceuticals and agrochemicals, due to their stability and versatility in forming nitrogen-containing heterocycles .

Properties

IUPAC Name

tert-butyl N-[(E)-2,2-dimethylhexan-3-ylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-8-9-10(12(2,3)4)14-15-11(16)17-13(5,6)7/h8-9H2,1-7H3,(H,15,16)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJUKOHGKAAZHP-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)OC(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\NC(=O)OC(C)(C)C)/C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of tert-butyl carbamate with 2,2-dimethylhexan-3-one in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out at controlled temperatures and pressures to ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(E)-2,2-dimethylhexan-3-ylideneamino]carbamate can undergo oxidation reactions, particularly at the carbamate group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the compound. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .

Biology and Medicine: The carbamate group can be used to mask the activity of a drug until it reaches the target site, where it is then cleaved to release the active drug .

Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and fine chemicals. Its stability and reactivity make it a valuable tool in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Tert-Butyl 2-(2,2-Dimethylhexan-3-Ylidene)Hydrazinecarboxylate involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound, such as in drug design or peptide synthesis .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural distinction lies in its 2,2-dimethylhexan-3-ylidene substituent, which introduces steric bulk and influences reactivity. Comparable compounds include:

Compound Name Substituent/Backbone Molecular Weight Key Structural Notes Reference
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate Aromatic pyridinyl-benzylidene group 297.36 Coplanar structure; N-H···O hydrogen bonds stabilize crystal lattice
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate Smaller aliphatic substituent Not provided Simplified steric profile; commercial availability for research
tert-Butyl 2-(5-tosyl-pyrrolopyrazin-2-yl)hydrazinecarboxylate Heterocyclic pyrrolopyrazine linkage Not provided Enhanced π-conjugation; pharmaceutical relevance

Key Observations :

  • Steric Effects : The 2,2-dimethylhexan-3-ylidene group in the target compound likely reduces reactivity in sterically hindered reactions compared to smaller substituents (e.g., propan-2-ylidene) .
  • Crystallinity : Aromatic analogs (e.g., pyridinyl-benzylidene derivatives) exhibit intermolecular hydrogen bonding and C–H···π interactions, enhancing solid-state stability .

Key Observations :

  • Catalytic Efficiency : Palladium-catalyzed reactions (e.g., alkynylation) achieve high yields (~93%), whereas tosylation or alkylation steps show moderate efficiency (52–83%) due to steric or electronic factors .
  • Purification : Chromatography is universally employed, though simpler aliphatic derivatives (e.g., hex-5-en-1-yl) require less stringent conditions compared to aromatic or heterocyclic analogs .
Physicochemical Properties
Compound Solubility (in DMSO) Stability Notes Application Context Reference
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate 10 mM: 0.58 mL solvent/mg Stable at RT; shipped with blue ice Research intermediate
Pyridinyl-benzylidene derivative Not reported Stabilized by hydrogen bonds in crystal Crystallography studies
Pyrrolopyrazine-linked derivatives Not reported Sensitive to acidic conditions Pharmaceutical synthesis

Key Observations :

  • Solubility : Aliphatic derivatives (e.g., propan-2-ylidene) exhibit better solubility in organic solvents compared to aromatic counterparts, facilitating handling in solution-phase reactions .
  • Stability : Tosyl-protected pyrrolopyrazine derivatives require careful pH control during synthesis, while crystalline aromatic analogs demonstrate enhanced shelf stability .

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